Chemical structure and properties of N-(2-trifluoromethylpyridin-3-yl)hydroxylamine
Chemical structure and properties of N-(2-trifluoromethylpyridin-3-yl)hydroxylamine
An In-depth Technical Guide to N-(2-trifluoromethylpyridin-3-yl)hydroxylamine: Structure, Properties, and Synthetic Considerations
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-trifluoromethylpyridin-3-yl)hydroxylamine represents a novel molecular scaffold of significant interest within medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the pyridine ring, coupled with the presence of a hydroxylamine moiety, is anticipated to bestow unique physicochemical and pharmacological properties. The trifluoromethyl group, a well-established bioisostere, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides a comprehensive analysis of the predicted chemical structure, properties, and potential synthetic routes for N-(2-trifluoromethylpyridin-3-yl)hydroxylamine, drawing upon established principles of organic chemistry and data from analogous structures. While direct experimental data for this specific molecule is not extensively available in public literature, this document serves as a foundational resource for researchers seeking to explore its therapeutic potential.
Introduction: The Rationale for N-(2-trifluoromethylpyridin-3-yl)hydroxylamine in Drug Discovery
The pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern drug development. The strategic functionalization of heterocyclic scaffolds is a proven approach to modulate the biological activity and pharmacokinetic properties of small molecules. Trifluoromethylpyridine (TFMP) derivatives, in particular, have garnered significant attention in both the agrochemical and pharmaceutical industries due to the unique attributes conferred by the trifluoromethyl (-CF3) group.[3]
The -CF3 group is a powerful electron-withdrawing moiety that can significantly impact a molecule's pKa, conformation, and metabolic stability.[1][4] Its introduction into a pyridine ring can deactivate the ring towards certain metabolic pathways, thereby increasing the compound's half-life.[1] Furthermore, the lipophilic nature of the -CF3 group can enhance membrane permeability and improve oral bioavailability.[2]
The hydroxylamine (-NHOH) functionality is a versatile functional group with a rich history in medicinal chemistry.[5] It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Moreover, hydroxylamines are known to be metabolically active and can serve as precursors to other functional groups or act as key pharmacophoric elements.[6]
The combination of a 2-trifluoromethylpyridine core with a 3-hydroxylamine substituent in N-(2-trifluoromethylpyridin-3-yl)hydroxylamine presents an intriguing scaffold for the design of novel therapeutics. The electron-withdrawing -CF3 group at the 2-position is expected to influence the electronic properties of the pyridine ring and the adjacent hydroxylamine, potentially modulating its reactivity and biological activity.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of N-(2-trifluoromethylpyridin-3-yl)hydroxylamine is characterized by a pyridine ring substituted with a trifluoromethyl group at the 2-position and a hydroxylamine group at the 3-position.
Molecular Formula: C₆H₅F₃N₂O
Structure:
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale and Key Considerations |
| Molecular Weight | ~178.1 g/mol | Calculated from the molecular formula. |
| XLogP3 | ~1.5 - 2.5 | The trifluoromethyl group significantly increases lipophilicity. The hydroxylamine and pyridine nitrogen will contribute to its hydrophilic character. The predicted value for the isomeric O-[2-(trifluoromethyl)phenyl]hydroxylamine is 2.1.[7] |
| Hydrogen Bond Donors | 2 | The -NH and -OH protons of the hydroxylamine group. |
| Hydrogen Bond Acceptors | 3 | The nitrogen of the pyridine ring, and the nitrogen and oxygen of the hydroxylamine group. |
| pKa | Acidic pKa (hydroxyl proton) ~ 9-11; Basic pKa (pyridine nitrogen) ~ 1-2 | The electron-withdrawing -CF3 group will significantly lower the basicity of the pyridine nitrogen compared to pyridine (pKa ~5.2). The acidity of the hydroxylamine proton will be influenced by the electron-deficient aromatic ring. The pKa of hydroxylamine itself is around 6.0.[6] |
| Solubility | Moderate aqueous solubility, good solubility in organic solvents. | The presence of hydrogen bonding groups will aid aqueous solubility, while the trifluoromethylated pyridine core will favor solubility in organic solvents. |
| Stability | Potentially susceptible to oxidation. | Hydroxylamines can be oxidized to nitroso compounds. The electron-deficient nature of the ring may influence this reactivity. |
Synthetic Strategies and Methodologies
The synthesis of N-(2-trifluoromethylpyridin-3-yl)hydroxylamine would likely proceed through the introduction of the hydroxylamine moiety onto a pre-functionalized 2-trifluoromethylpyridine ring. Several synthetic approaches can be envisioned, primarily revolving around nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr) Approach
A plausible and commonly employed method for the synthesis of N-arylhydroxylamines involves the reaction of an activated aryl halide with hydroxylamine.[8]
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for N-(2-trifluoromethylpyridin-3-yl)hydroxylamine.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 3-Halo-2-(trifluoromethyl)pyridine
The synthesis of the key intermediate, a 3-halopyridine with a trifluoromethyl group at the 2-position, is crucial. This can be achieved through various methods, including the halogen exchange of chlorinated picolines followed by fluorination.[3] For instance, vapor-phase chlorination and fluorination of 3-picoline can yield various trifluoromethylpyridine isomers.[3]
Step 2: Nucleophilic Aromatic Substitution with Hydroxylamine
-
To a solution of 3-chloro-2-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add hydroxylamine hydrochloride (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.5 eq).
-
Heat the reaction mixture at a temperature ranging from 70-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-trifluoromethylpyridin-3-yl)hydroxylamine.
Causality Behind Experimental Choices:
-
Solvent: High-boiling polar aprotic solvents like DMSO or DMF are chosen to facilitate the SNAr reaction by solvating the cation of the base and increasing the nucleophilicity of the hydroxylamine.
-
Base: An inorganic base is required to neutralize the HCl formed from hydroxylamine hydrochloride and to deprotonate the hydroxylamine, generating the active nucleophile.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for SNAr reactions on electron-deficient aromatic rings.
Reactivity and Potential Metabolic Pathways
The reactivity of N-(2-trifluoromethylpyridin-3-yl)hydroxylamine will be dictated by the interplay between the hydroxylamine functionality and the electron-deficient trifluoromethylpyridine ring.
Key Reactive Sites:
-
Hydroxylamine Nitrogen: The nitrogen atom is nucleophilic and can react with electrophiles.[8]
-
Hydroxylamine Oxygen: The oxygen atom can also exhibit nucleophilic character, particularly in its deprotonated form. The reaction of hydroxylamine with acylating agents can occur on the oxygen.[9]
-
Pyridine Ring: The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic attack.[4]
Potential Metabolic Transformations:
Caption: Potential metabolic pathways of N-(2-trifluoromethylpyridin-3-yl)hydroxylamine.
Phase I metabolism is likely to involve oxidation of the hydroxylamine group, potentially mediated by cytochrome P450 enzymes, to form the corresponding nitroso and subsequently nitro derivatives. Phase II metabolism could involve conjugation of the hydroxylamine group with glucuronic acid or sulfate to enhance water solubility and facilitate excretion.
Characterization and Analytical Methods
The structural elucidation and purity assessment of N-(2-trifluoromethylpyridin-3-yl)hydroxylamine would rely on a combination of spectroscopic and chromatographic techniques.
Step-by-Step Characterization Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the number and environment of the protons on the pyridine ring and the hydroxylamine moiety. The NH and OH protons may be exchangeable with D₂O.
-
¹³C NMR: To determine the number of unique carbon environments, including the characteristic signal for the trifluoromethyl carbon.
-
¹⁹F NMR: To confirm the presence and environment of the trifluoromethyl group, which should appear as a singlet.
-
-
Mass Spectrometry (MS):
-
To determine the molecular weight of the compound and to aid in structural confirmation through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass.
-
-
Infrared (IR) Spectroscopy:
-
To identify the characteristic vibrational frequencies of the functional groups, such as N-H, O-H, and C-F stretching.
-
-
High-Performance Liquid Chromatography (HPLC):
-
To assess the purity of the synthesized compound and for method development for quantitative analysis.
-
Potential Applications in Drug Development
While the specific biological activities of N-(2-trifluoromethylpyridin-3-yl)hydroxylamine are yet to be determined, its structural features suggest potential applications in several therapeutic areas. The trifluoromethylpyridine scaffold is present in a number of approved drugs and agrochemicals.[3] The incorporation of a hydroxylamine group could lead to novel mechanisms of action or improved pharmacological profiles.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted pyridine rings.
-
Inflammatory Diseases: The anti-inflammatory properties of compounds containing the trifluoromethylpyridine moiety have been explored.
-
Infectious Diseases: The pyridine ring is a common scaffold in antibacterial and antiviral agents.
Conclusion
N-(2-trifluoromethylpyridin-3-yl)hydroxylamine is a promising, yet underexplored, molecular entity with significant potential in drug discovery. This technical guide has provided a comprehensive overview of its predicted chemical structure, physicochemical properties, and plausible synthetic strategies based on established chemical principles and data from analogous compounds. The unique combination of a trifluoromethyl group and a hydroxylamine moiety on a pyridine scaffold warrants further investigation into its synthesis and biological evaluation. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers embarking on the exploration of this novel chemical space.
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